molecular formula C22H20N2O3 B8042736 2-hydroxy-N-(4-methoxy-2-methylphenyl)-9-methylcarbazole-3-carboxamide

2-hydroxy-N-(4-methoxy-2-methylphenyl)-9-methylcarbazole-3-carboxamide

Cat. No.: B8042736
M. Wt: 360.4 g/mol
InChI Key: AMVKCTPOEKCVHQ-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-methoxy-2-methylphenyl)-9-methylcarbazole-3-carboxamide is a complex organic compound with a unique structure that combines a carbazole core with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-hydroxy-N-(4-methoxy-2-methylphenyl)-9-methylcarbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-13-10-14(27-3)8-9-18(13)23-22(26)17-11-16-15-6-4-5-7-19(15)24(2)20(16)12-21(17)25/h4-12,25H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVKCTPOEKCVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=C3C(=C2)C4=CC=CC=C4N3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-methoxy-2-methylphenyl)-9-methylcarbazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction:

    Amide Formation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid derivative of the carbazole and the amine group of 4-methoxy-2-methylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-methoxy-2-methylphenyl)-9-methylcarbazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-hydroxy-N-(4-methoxy-2-methylphenyl)-9-methylcarbazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-methoxy-2-methylphenyl)-9-methylcarbazole-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-(4-methoxyphenyl)-9-methylcarbazole-3-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.

    2-hydroxy-N-(4-methylphenyl)-9-methylcarbazole-3-carboxamide: Similar structure but lacks the methoxy group on the phenyl ring.

    2-hydroxy-N-(4-methoxy-2-methylphenyl)-carbazole-3-carboxamide: Similar structure but lacks the methyl group on the carbazole ring.

Uniqueness

The uniqueness of 2-hydroxy-N-(4-methoxy-2-methylphenyl)-9-methylcarbazole-3-carboxamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity

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